molecular formula C10H13N3 B12092406 4-Amino-3-[(propan-2-yl)amino]benzonitrile

4-Amino-3-[(propan-2-yl)amino]benzonitrile

Cat. No.: B12092406
M. Wt: 175.23 g/mol
InChI Key: NXEXXGJLPOEASL-UHFFFAOYSA-N
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Description

4-Amino-3-[(propan-2-yl)amino]benzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the 4-position and an isopropylamino group at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[(propan-2-yl)amino]benzonitrile typically involves the following steps:

    Nitration: The starting material, 3-nitrobenzonitrile, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of microwave-assisted reactions to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[(propan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-3-[(propan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets:

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

4-amino-3-(propan-2-ylamino)benzonitrile

InChI

InChI=1S/C10H13N3/c1-7(2)13-10-5-8(6-11)3-4-9(10)12/h3-5,7,13H,12H2,1-2H3

InChI Key

NXEXXGJLPOEASL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)C#N)N

Origin of Product

United States

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